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Introduction
The decarbonylation of aldehydes to their corresponding alkanes is a synthetically useful

transformation, particularly in the late-stage functionalization of complex molecules and in the

synthesis of fine chemicals and pharmaceuticals. The Tsuji-Wilkinson decarbonylation reaction,

which employs Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I),
[RhCl(PPh₃)₃]), is a prominent method for achieving this transformation under relatively mild

conditions.[1] This protocol offers a pathway to remove a formyl group from an aromatic ring,

providing access to substituted aromatic compounds that might be challenging to synthesize

through other routes.

These application notes provide a detailed overview of the decarbonylation of aromatic

aldehydes using Wilkinson's catalyst, including the reaction mechanism, protocols for both

stoichiometric and catalytic procedures, and quantitative data on the substrate scope.

Reaction Mechanism
The decarbonylation of aldehydes by Wilkinson's catalyst proceeds through a well-established

catalytic cycle involving oxidative addition, migratory insertion (extrusion of CO), and reductive
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elimination.

Stoichiometric Decarbonylation: Under milder conditions (typically below 200°C), the reaction is

stoichiometric because the final rhodium-carbonyl complex, [RhCl(CO)(PPh₃)₂], is highly stable

and does not readily regenerate the active catalyst by extruding carbon monoxide.[1]

The generally accepted mechanism is as follows:

Ligand Dissociation: Wilkinson's catalyst, a 16-electron complex, can dissociate a

triphenylphosphine (PPh₃) ligand to form a more reactive 14-electron species.

Oxidative Addition: The aldehyde undergoes oxidative addition to the Rh(I) center, cleaving

the formyl C-H bond to form a 16-electron acyl Rh(III) hydride intermediate.[1]

Migratory Extrusion of CO: The acyl group undergoes a migratory extrusion of carbon

monoxide to form an 18-electron Rh(III) carbonyl complex.[1]

Reductive Elimination: The final step is the reductive elimination of the aromatic product and

hydrogen, which regenerates a Rh(I) species. However, this species is trapped as the very

stable [RhCl(CO)(PPh₃)₂], rendering the reaction stoichiometric under these conditions.[1]

Catalytic Decarbonylation: A catalytic process is achievable at higher temperatures (above

200°C). At these elevated temperatures, the stable [RhCl(CO)(PPh₃)₂] complex can be induced

to release carbon monoxide, thereby regenerating the active catalytic species that can re-enter

the catalytic cycle.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12187481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187481/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stoichiometric Cycle

Catalytic Regeneration (>200 °C)

RhCl(PPh3)3 RhCl(PPh3)2- PPh3

Acyl Rh(III) Hydride
(RCO)Rh(H)Cl(PPh3)2

+ RCHO
(Oxidative Addition)

Rh(III) CO Complex
R-Rh(H)Cl(CO)(PPh3)2

Migratory
Extrusion Product Release

Reductive
Elimination

Stable Rh(I) CO Complex
RhCl(CO)(PPh3)2

+ RH

- CO

High Temperature
(>200 °C)

Click to download full resolution via product page

Caption: Mechanism of the Tsuji-Wilkinson Decarbonylation.

Data Presentation
The following table summarizes the yields of decarbonylation for various substituted aromatic

aldehydes using Wilkinson's catalyst under stoichiometric and catalytic conditions.
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Entry

Aromati
c
Aldehyd
e

Catalyst
Loading

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Referen
ce

1
Benzalde

hyde

Stoichio

metric
Neat Reflux 0.5 92

Ohno &

Tsuji,

1968

2

p-

Tolualdeh

yde

Stoichio

metric
Toluene Reflux 2 85

Ohno &

Tsuji,

1968

3

p-

Anisalde

hyde

Stoichio

metric
Toluene Reflux 3 78

Ohno &

Tsuji,

1968

4

p-

Chlorobe

nzaldehy

de

Stoichio

metric
Toluene Reflux 2 88

Ohno &

Tsuji,

1968

5

p-

Nitrobenz

aldehyde

Stoichio

metric
Toluene Reflux 2 65

Ohno &

Tsuji,

1968

6

2-Fluoro-

5-

hydroxy-

4-

methoxy

benzalde

hyde

2 M

equivalen

ts

Benzonitr

ile
150 0.33 81 [2]
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7

2-Fluoro-

4-

hydroxy-

5-

methoxy

benzalde

hyde

2 M

equivalen

ts

Benzonitr

ile
150 0.33 89 [2]

8

2-Fluoro-

4,5-

dimethox

ybenzald

ehyde

2 M

equivalen

ts

Benzonitr

ile
150 0.33 88 [2]

9
Benzalde

hyde

Catalytic

(5 mol%)

Diphenyl

ether
220 24 70

Ohno &

Tsuji,

1968

10

p-

Tolualdeh

yde

Catalytic

(5 mol%)

Diphenyl

ether
220 24 75

Ohno &

Tsuji,

1968

Experimental Protocols
Safety Precautions: Wilkinson's catalyst is a rhodium complex and should be handled with

appropriate personal protective equipment (gloves, safety glasses). Reactions should be

carried out in a well-ventilated fume hood. Solvents such as toluene and benzonitrile are

flammable and toxic.

Protocol 1: Stoichiometric Decarbonylation of p-
Tolualdehyde
This protocol is adapted from the original work of Ohno and Tsuji.

Materials:

p-Tolualdehyde
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Wilkinson's catalyst ([RhCl(PPh₃)₃])

Anhydrous toluene

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

an inert atmosphere, add Wilkinson's catalyst (1 equivalent).

Add anhydrous toluene to the flask.

Add p-tolualdehyde (1 equivalent) to the reaction mixture.

Heat the mixture to reflux with stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC). The reaction is typically complete within 2-3 hours.

Upon completion, cool the reaction mixture to room temperature.

The solvent can be removed under reduced pressure.

The product, toluene, can be isolated and purified by distillation or flash column

chromatography on silica gel. The red-brown rhodium complex will likely remain on the

column.
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Caption: Workflow for Stoichiometric Decarbonylation.
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Protocol 2: High-Temperature Catalytic Decarbonylation
of Benzaldehyde
This protocol is a general representation of the high-temperature catalytic version of the Tsuji-

Wilkinson decarbonylation.

Materials:

Benzaldehyde

Wilkinson's catalyst ([RhCl(PPh₃)₃])

High-boiling solvent (e.g., diphenyl ether)

High-temperature reaction vessel (e.g., sealed tube or flask with a high-temperature

condenser)

Magnetic stirrer and stir bar

Heating mantle or oil bath

Inert atmosphere setup

Procedure:

In a high-temperature reaction vessel equipped with a magnetic stir bar and condenser, add

Wilkinson's catalyst (e.g., 5 mol%).

Add the high-boiling solvent (e.g., diphenyl ether).

Add benzaldehyde (1 equivalent) to the mixture.

Heat the reaction mixture to approximately 220°C under an inert atmosphere with vigorous

stirring.

The reaction progress can be monitored by taking aliquots and analyzing them by GC. The

reaction may require up to 24 hours for significant conversion.
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After the reaction is complete, cool the mixture to room temperature.

The product, benzene, can be carefully separated from the high-boiling solvent and catalyst

residue by distillation. Due to the volatility of benzene, appropriate precautions must be

taken.

Conclusion
The decarbonylation of aromatic aldehydes using Wilkinson's catalyst is a robust and versatile

reaction. The choice between a stoichiometric and a catalytic protocol depends on the desired

reaction conditions and the thermal stability of the substrate. The stoichiometric reaction

proceeds under milder conditions, making it suitable for sensitive molecules, while the catalytic

version offers improved atom economy but requires high temperatures. These protocols

provide a foundation for researchers to apply this valuable transformation in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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